4-Isocyanato-4-phenyltetrahydropyran

Overview

Description

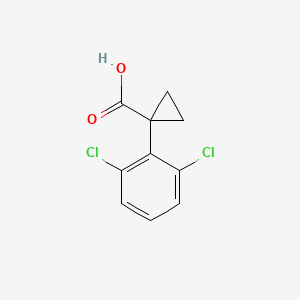

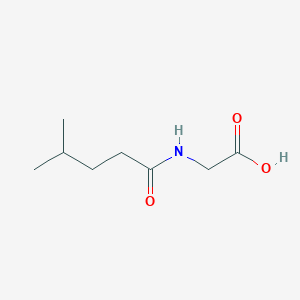

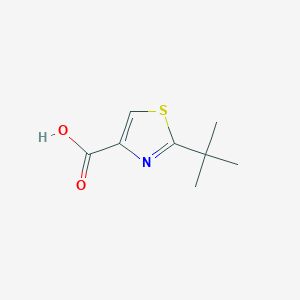

4-Isocyanato-4-phenyltetrahydropyran is a chemical compound with the molecular formula C12H13NO2 . It is also known by other names such as 4-isocyanato-4-phenyltetrahydro-2h-pyran, 4-phenyltetrahydro-2h-pyran-4-yl isocyanate, and 4-phenyl-2h-3,4,5,6-tetrahydropyran-4-isocyanate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C=NC1 (CCOCC1)C1=CC=CC=C1 . The molecular weight of this compound is 203.24 g/mol .Scientific Research Applications

Biomonitoring of Isocyanate Exposure

Isocyanates, including compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, play a significant role in industrial manufacturing. They are involved in the formation of DNA and protein adducts, which are crucial in biomonitoring individuals exposed to xenobiotics. For instance, the synthesis and characterization of DNA adducts resulting from these isocyanates have been studied, indicating their relevance in monitoring environmental or occupational exposure to harmful substances (Beyerbach, Farmer, & Sabbioni, 2006).

Small Molecule Fixation

Isocyanates, including tetrahydropyran derivatives, have been employed in the fixation of small molecules like carbon dioxide and isocyanates themselves, leading to the formation of zwitterionic, bicyclic boraheterocycles. This application highlights the importance of isocyanates in environmental chemistry, particularly in capturing and utilizing small molecules effectively (Theuergarten et al., 2012).

Synthetic Organic Chemistry

Isocyanates, including the 4-Isocyanato-4-phenyltetrahydropyran, are key in synthetic organic chemistry. They are involved in complex reactions, such as three-component bicyclization strategies, to efficiently synthesize densely functionalized compounds like pyrano[3,4-c]pyrroles. This demonstrates their versatility in building molecular complexity through multiple bond-forming events (Gao et al., 2016).

Polymer Chemistry

Isocyanates are integral in the synthesis and development of polymers. For example, they are used in the preparation of polymer-supported quenching reagents, which are essential in the parallel purification of crude reaction products in solution-phase syntheses. This application underscores the significance of isocyanates in facilitating efficient and rapid purification processes in chemical synthesis (J. C. and & Hodges, 1997).

Safety and Hazards

4-Isocyanato-4-phenyltetrahydropyran is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Mechanism of Action

Mode of Action

It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that this compound may interact with its targets through similar chemical reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name |

4-isocyanato-4-phenyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKGHFQAYVPNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652783 | |

| Record name | 4-Isocyanato-4-phenyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941717-02-8 | |

| Record name | 4-Isocyanato-4-phenyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)

![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)